Cyclosporin A-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosporin A-d4 is a deuterated form of Cyclosporin A, an immunosuppressant widely used in organ transplantation and autoimmune disorders. The deuterium labeling in this compound enhances its stability and allows for precise quantification in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-d4 involves the incorporation of deuterium atoms into the Cyclosporin A molecule. This can be achieved through a series of chemical reactions, including the use of deuterated reagents and solvents. The process typically involves the following steps:
Synthesis of Deuterated Amino Acids: The starting materials are deuterated amino acids, which are synthesized using deuterated reagents.
Peptide Bond Formation: The deuterated amino acids are then coupled to form the cyclic peptide structure of this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis of Deuterated Amino Acids: Using industrial-grade deuterated reagents.
Automated Peptide Synthesis: Employing automated peptide synthesizers to ensure consistency and efficiency.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Cyclosporin A-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Cyclosporin A-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cyclosporin A in biological samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Cyclosporin A.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing immunosuppressive therapy.
Industry: Applied in the development of new formulations and delivery systems for Cyclosporin A
Mechanism of Action
Cyclosporin A-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex inhibits the activity of calcineurin, a phosphatase enzyme, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT). This inhibition leads to reduced transcription of interleukin-2 and other cytokines, ultimately suppressing the immune response .
Comparison with Similar Compounds
Tacrolimus: Another immunosuppressant that inhibits calcineurin but binds to a different protein, FKBP-12.
Sirolimus: Inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with Cyclosporin A for immunosuppression.
Everolimus: A derivative of Sirolimus with similar mechanisms of action.
Uniqueness of Cyclosporin A-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C62H111N11O12 |
---|---|
Molecular Weight |
1206.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3,25D |
InChI Key |
PMATZTZNYRCHOR-XVPVDVKSSA-N |
Isomeric SMILES |
[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/C([2H])([2H])[2H] |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.